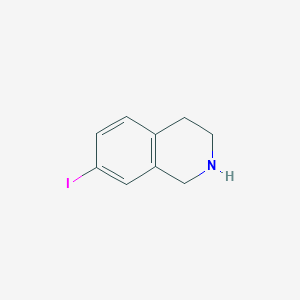

7-Iodo-1,2,3,4-tetrahydroisoquinoline

描述

Context within Tetrahydroisoquinoline Scaffolds and Chemical Diversity

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a core structural motif found in a vast array of natural products, particularly isoquinoline (B145761) alkaloids, and synthetic compounds with a wide spectrum of biological activities. nih.govnih.gov This "privileged scaffold" is known to interact with various biological targets, making it a cornerstone in the design of novel therapeutic agents for conditions ranging from cancer to neurodegenerative disorders. nih.govnih.gov The ability to introduce a wide range of substituents onto the THIQ core allows for the generation of large and structurally diverse chemical libraries, a key strategy in modern drug discovery known as diversity-oriented synthesis (DOS). rsc.orgcam.ac.uk

The introduction of an iodine atom at the 7-position of the tetrahydroisoquinoline ring, as in 7-Iodo-1,2,3,4-tetrahydroisoquinoline, provides a crucial "handle" for further chemical modification. This strategic placement allows for the exploration of chemical space around the THIQ core in a controlled and predictable manner. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, enabling the attachment of a wide range of molecular fragments. This modular approach facilitates the rapid assembly of diverse libraries of 1,3-trans-disubstituted THIQ frameworks, which are common structural units in naphthylisoquinoline alkaloids and other pharmaceutically relevant compounds. nih.gov

Significance of Iodinated Heterocycles in Synthetic and Medicinal Chemistry

Iodinated heterocycles, such as this compound, are highly valued intermediates in synthetic organic chemistry. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling , for instance, allows for the formation of carbon-carbon bonds by reacting the iodo-substituted heterocycle with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic moieties, which are prevalent in many biologically active compounds. google.com The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of alkynyl-substituted heterocycles. researchgate.net These alkynylated products can serve as precursors for a variety of other functional groups or as key components in conjugated materials. A recent study detailed the synthesis of C-1-alkynyl substituted N-aryl-tetrahydroisoquinolines, highlighting the utility of the Sonogashira reaction in creating multitarget inhibitors for enzymes like cholinesterase and monoamine oxidase-B, which are relevant to Alzheimer's disease. nih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. drugbank.com This reaction is of paramount importance in medicinal chemistry, as the resulting arylamine derivatives are common features in many pharmaceuticals. The ability to introduce diverse amine-containing substituents onto the 7-position of the tetrahydroisoquinoline scaffold via this method significantly expands the accessible chemical diversity for drug discovery programs.

The reactivity of the iodo-substituent allows for a programmed and sequential functionalization of the tetrahydroisoquinoline core, enabling the systematic exploration of structure-activity relationships (SAR) in drug development.

Historical Development and Evolution of Research on 1,2,3,4-Tetrahydroisoquinolines

The synthesis of the tetrahydroisoquinoline ring system has a rich history dating back over a century. The Pictet-Spengler reaction , first reported in 1911, is a classic method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. rsc.orgacs.orgrsc.org This reaction has been a cornerstone in the synthesis of numerous isoquinoline alkaloids and their derivatives. acs.org

Another foundational method is the Bischler-Napieralski reaction , discovered in 1893, which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the corresponding tetrahydroisoquinoline. nih.govnih.gov These classical methods laid the groundwork for the synthesis of a wide variety of substituted tetrahydroisoquinolines.

The synthesis of specifically halogenated tetrahydroisoquinolines, including iodo-substituted derivatives, evolved with the development of more targeted synthetic strategies. For instance, the synthesis of 7-hydroxyisoquinoline, a key intermediate in the formal total synthesis of quinine (B1679958) by Woodward and Doering in 1944, demonstrated the early importance of functionalization at the 7-position. wikipedia.org The introduction of an iodine atom at this position often involves electrophilic aromatic substitution reactions or the use of a Sandmeyer-type reaction on a corresponding amino-substituted precursor.

Modern synthetic methods continue to refine the synthesis of functionalized tetrahydroisoquinolines, including 7-iodo derivatives, with a focus on efficiency, selectivity, and the ability to generate diverse molecular libraries for high-throughput screening and drug discovery. researchgate.netmdpi.comthieme.denih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFXJXBXUOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415343 | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-62-8 | |

| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Iodo 1,2,3,4 Tetrahydroisoquinoline and Its Functionalized Derivatives

Classical and Modified Pictet-Spengler Cyclization Approaches to Tetrahydroisoquinolines

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of THIQs. nih.gov It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org The classical reaction mechanism begins with the formation of an imine from the amine and carbonyl precursors, which is then protonated to form a reactive iminium ion. This electrophile is attacked by the electron-rich aromatic ring to form a spirocyclic intermediate, which then rearranges and deprotonates to yield the final THIQ product. nih.govwikipedia.org

A significant limitation of the classical Pictet-Spengler reaction is its reliance on an activated aromatic ring. wikipedia.org Substrates with electron-donating groups, such as hydroxyl or methoxy, proceed under relatively mild conditions. However, for the synthesis of 7-iodo-THIQ, the starting material would be 2-(3-iodophenyl)ethylamine. The iodine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, making the classical approach challenging.

To overcome this, modified Pictet-Spengler conditions have been developed. Harsher conditions, such as the use of strong acids like trifluoroacetic acid (TFA) or even superacids, can promote the cyclization of deactivated substrates. wikipedia.org These potent acidic media enhance the electrophilicity of the iminium ion, forcing the reaction to proceed.

Another modification involves a Lewis acid-catalyzed [3+3] annulation process between benzylic alcohols and sulfonyl aziridines, which serves as a valuable alternative to the traditional Pictet-Spengler condensation for accessing 4-aryl-tetrahydroisoquinolines. nih.gov While the classical approach remains fundamental, these modifications are crucial for extending the reaction's scope to include deactivated systems, a necessary consideration for the synthesis of halogenated THIQs like the 7-iodo derivative.

Pummerer Reaction-Based Strategies for 1,2,3,4-Tetrahydroisoquinoline (B50084) Construction

The Pummerer reaction provides an alternative and effective pathway for the construction of the THIQ skeleton. This strategy typically involves an intramolecular cyclization of an N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine derivative. Upon treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), the sulfoxide (B87167) is converted into a reactive sulfonium (B1226848) ion intermediate (a thionium (B1214772) ion). This electrophilic species is then trapped intramolecularly by the aromatic ring to forge the new carbon-carbon bond and establish the heterocyclic core.

This methodology has proven effective for building six- and seven-membered nitrogen heterocycles. wikipedia.org Research has shown that N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamines, when treated with TFAA, undergo efficient intramolecular cyclization to yield N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. The phenylthio group at the C4 position can be subsequently removed through reductive desulfurization, for instance, using reagents like NaBH₄-NiCl₂, to afford the final THIQ product. commonorganicchemistry.com

The efficiency of the cyclization can be influenced by substituents on the aromatic ring. While electron-donating groups facilitate the reaction, substrates lacking such activation may require the use of additives like boron trifluoride diethyl etherate (BF₃·Et₂O) to promote the cyclization. wikipedia.org This Pummerer-based approach offers a modular route to the THIQ scaffold, where the necessary precursors can be assembled from readily available materials.

Transition Metal-Catalyzed Functionalization and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the THIQ framework is no exception. Palladium, copper, and iron catalysts offer powerful tools for both the primary cyclization event and the subsequent functionalization of the THIQ core.

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation in modern organic synthesis. thieme.de One prominent strategy for constructing the THIQ core involves an intramolecular palladium-catalyzed α-arylation. This approach typically starts with a β-(N-2-iodobenzyl)-amino ester. beilstein-journals.org In the presence of a Pd(0) catalyst and a suitable base, the catalyst undergoes oxidative addition into the aryl-iodide bond. The base then facilitates the formation of an enolate from the ester, which attacks the palladium center in a reductive elimination step to form the C-C bond, thereby closing the six-membered ring and regenerating the Pd(0) catalyst. beilstein-journals.org

This method is highly efficient, with reports of yields up to 84%. beilstein-journals.org The choice of catalyst, ligand, and base is critical for success. Bulky, electron-rich phosphine (B1218219) ligands are often effective, and weak bases like K₃PO₄ have been shown to promote the cyclization effectively. beilstein-journals.org Beyond ring formation, palladium catalysis is also instrumental in the functionalization of pre-formed THIQs. For example, the iodine atom at the C7 position of 7-iodo-THIQ serves as an excellent handle for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkynyl, and other carbon-based substituents. beilstein-journals.org

Copper- and Iron-Catalyzed Regioselective Arylation and Iodination Processes

Copper and iron salts, being more abundant and less expensive than palladium, represent attractive catalysts for functionalizing the THIQ scaffold. A significant area of development has been the direct C(sp³)–H functionalization at the C1 position, which is adjacent to the nitrogen atom.

Copper-catalyzed oxidative C-H arylation of N-aryl THIQs with reagents like arylboronic acids has been achieved using dual catalysis systems, combining a copper catalyst with a photoredox catalyst under visible light irradiation. nih.govdocumentsdelivered.com This method allows for the formation of C1-arylated THIQs under mild conditions. documentsdelivered.com Similarly, iron salts such as Fe(NO₃)₃·9H₂O have been employed to catalyze the oxidative coupling of N-aryl THIQs with various nucleophiles, including indoles. researchgate.netmdpi.com These reactions proceed via the formation of an iminium ion intermediate, which is then attacked by the nucleophile.

While arylation and other C-C bond-forming reactions are well-documented, the direct regioselective iodination of the THIQ aromatic ring using these metals is less common. However, related systems provide proof of concept. For instance, copper-catalyzed C5-H iodination of 8-aminoquinoline (B160924) derivatives has been reported using I₂ or KI as the iodine source. organic-chemistry.org Iron(III) has also been shown to catalyze the regioselective halogenation of 8-amidoquinolines. nrochemistry.com These precedents suggest that similar strategies could potentially be developed for the direct C7-iodination of a suitably protected THIQ molecule.

Table 1: Comparison of Iron and Copper Catalysts in Indolation of N-Boc-THIQ This table is generated based on data for the functionalization of the general THIQ scaffold.

| Entry | Indole Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Indole | Fe(NO₃)₃·9H₂O | 54 | researchgate.net |

| 2 | Indole | Cu(NO₃)₂·3H₂O | 79 | researchgate.net |

| 3 | N-Methylindole | Fe(NO₃)₃·9H₂O | 65 | researchgate.net |

| 4 | N-Methylindole | Cu(NO₃)₂·3H₂O | 70 | researchgate.net |

| 5 | 2-Methylindole | Fe(NO₃)₃·9H₂O | 23 | researchgate.net |

| 6 | 2-Methylindole | Cu(NO₃)₂·3H₂O | 67 | researchgate.net |

Regioselective Introduction of the Iodine Moiety on the Tetrahydroisoquinoline Scaffold

Achieving the specific 7-iodo substitution pattern on the THIQ scaffold can be approached via two primary strategies: iodination of a suitable precursor followed by cyclization, or direct iodination of a pre-formed THIQ ring.

The first strategy, cyclizing an iodinated precursor, offers superior regiochemical control. The Bischler-Napieralski reaction is a classic method that involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅. wikipedia.orgnih.govwikipedia.org To synthesize 7-iodo-THIQ, one would start with N-acyl-2-(3-iodophenyl)ethylamine. The cyclization is directed by the position of the iodine on the starting phenethylamine, leading unambiguously to the 7-iodo-3,4-dihydroisoquinoline (B11857820), which can then be reduced (e.g., with NaBH₄) to the target 7-iodo-1,2,3,4-tetrahydroisoquinoline. wikipedia.orgacs.org This approach is highly effective for electron-rich aromatic systems, but the deactivating nature of iodine may necessitate harsher reaction conditions. wikipedia.orgacs.org Similarly, a Pictet-Spengler reaction with 2-(3-iodophenyl)ethylamine would also yield the desired 7-iodo product, with the regiochemistry being pre-determined by the starting material.

The second strategy involves direct electrophilic iodination of the 1,2,3,4-tetrahydroisoquinoline core. This is more challenging due to the potential for multiple isomers. The fused bicyclic system's reactivity is governed by the activating, ortho-, para-directing nature of the alkylamino moiety. This would activate the C5 and C7 positions. However, direct iodination of an unprotected THIQ can be complex. A more controlled approach involves iodination of an N-acyl protected THIQ. The N-acyl group moderates the nitrogen's reactivity and directs the electrophilic substitution. Reagents such as N-iodosuccinimide (NIS) are commonly used for such iodinations. commonorganicchemistry.comresearchgate.net The reaction is often performed in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), which generates a highly electrophilic iodine species in situ. nih.gov This powerful system can iodinate even deactivated aromatic rings. nih.gov While a mixture of 5-iodo and 7-iodo isomers might be expected, steric hindrance at the C5 position, which is peri to the C4-methylene group, could favor substitution at the C7 position.

Table 2: Common Reagents for Iodination Reactions

| Reagent | Typical Conditions/Co-reagent | Application Type | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid (TfOH) | Electrophilic iodination of (de)activated arenes | nih.govnih.gov |

| Iodine (I₂) | PhI(OAc)₂ (oxidant), Copper catalyst | C-H Iodination of quinoline (B57606) derivatives | organic-chemistry.org |

| Iodine Monochloride (ICl) | Mild acidic or neutral conditions | Electrophilic iodination | nih.gov |

| Potassium Iodide (KI) | Oxidant (e.g., O₂, mCPBA), Copper catalyst | C-H Iodination of quinoline derivatives | organic-chemistry.org |

Green Chemistry and Sustainable Synthetic Routes to this compound Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability, promoting the use of safer reagents, milder conditions, and atom-economical processes. Several approaches to THIQ synthesis align with these green chemistry principles.

Biocatalysis offers a highly selective and environmentally benign route. Enzymes such as Pictet-Spenglerases can catalyze the formation of THIQs with high stereoselectivity under mild, aqueous conditions. While not directly applied to 7-iodo-THIQ, the principle of using engineered enzymes, such as imine reductases, to produce chiral THIQs from dihydroisoquinoline precursors showcases a powerful green strategy.

The use of less toxic and more sustainable metal catalysts is another key area. Iron, being abundant and having low toxicity, is an excellent "green" alternative to precious metals like palladium. Iron-catalyzed cascade reactions to assemble THIQs from simple alcohols and amines have been developed, representing a highly efficient and sustainable annulation strategy.

Asymmetric Synthesis and Enantioselective Approaches for Chiral this compound Analogs

The creation of a stereogenic center at the C1 position of the this compound core with high enantioselectivity is a significant synthetic challenge. Researchers have developed several powerful strategies to address this, primarily revolving around the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. These methods often employ transition metal catalysts complexed with chiral ligands, which create a chiral environment to direct the approach of the reducing agent.

One of the most effective and widely studied methods is the asymmetric hydrogenation of 1-substituted-7-iodo-3,4-dihydroisoquinolines or their corresponding isoquinolinium salts. This approach is highly atom-economical and can provide access to the desired chiral THIQs in high yields and enantiomeric excesses. acs.orgnih.gov

A prominent strategy involves the use of iridium catalysts in conjunction with chiral phosphine ligands. acs.orgnih.govmdpi.complu.mx For instance, iridium complexes of atropisomeric biaryl diphosphines have demonstrated remarkable efficiency in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. mdpi.complu.mx While direct experimental data for a 7-iodo substituted substrate using this specific system was not found in the immediate search, the broad substrate scope of these catalysts suggests their potential applicability.

Another powerful technique is asymmetric transfer hydrogenation , which often utilizes more readily available and safer hydrogen sources than gaseous hydrogen, such as formic acid or isopropanol. Ruthenium catalysts, particularly those of the Ru/TsDPEN type, have been successfully employed for the asymmetric transfer hydrogenation of 1-aryl-dihydroisoquinolines, although specific examples with a 7-iodo substituent require further investigation.

The activation of the isoquinoline (B145761) ring system by forming isoquinolinium salts has also emerged as a successful strategy to enhance reactivity towards asymmetric hydrogenation. nih.govdicp.ac.cnresearchgate.net This method, often catalyzed by iridium complexes, allows for the direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines under milder conditions.

While specific, detailed research findings on the enantioselective synthesis of this compound were not prevalent in the initial broad searches, the general methodologies for asymmetric synthesis of analogous THIQ derivatives are well-established. The data presented in the following table is a representative example of the types of results obtained for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, which can be logically extended to 7-iodo substituted analogs.

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

| Entry | 1-Aryl Substituent | Chiral Ligand | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane | [Ir(L*)(cod)]BARF | >99 | 95 | acs.org |

| 2 | 4-Nitrophenyl | tetraMe-BITIOP (L4) | [Ir(L4)(cod)]BF4 | 99 | 94 | mdpi.complu.mx |

| 3 | 2-Nitrophenyl | Diophep (L5) | [Ir(L5)(cod)]BF4 | 45 | 76 | mdpi.complu.mx |

This table presents data for analogous compounds to illustrate the effectiveness of the methodology, as specific data for the 7-iodo analog was not found in the provided search results.

The development of these asymmetric and enantioselective strategies is crucial for accessing chiral this compound building blocks. These enantiopure intermediates are invaluable for the synthesis of complex target molecules with potential therapeutic applications, allowing for the exploration of structure-activity relationships with a high degree of stereochemical control. Further research focused on applying these established methodologies to 7-iodo substituted substrates is a logical next step in expanding the synthetic toolbox for this important class of compounds.

Chemical Reactivity and Mechanistic Investigations of 7 Iodo 1,2,3,4 Tetrahydroisoquinoline

Electrophilic and Nucleophilic Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond at the C7 position is the most reactive electrophilic site on the aromatic ring, making it a cornerstone for diversification through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is widely used to create biaryl structures. wikipedia.orgorganic-chemistry.org 7-Iodo-1,2,3,4-tetrahydroisoquinoline readily participates in these reactions. For instance, its coupling with various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base leads to the formation of 7-aryl-1,2,3,4-tetrahydroisoquinolines.

Another key transformation is the Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. unibo.itresearchgate.net This reaction has been employed to synthesize 7-alkynyl-1,2,3,4-tetrahydroisoquinoline derivatives. These reactions are typically carried out using a palladium source like (PPh₃)₂PdCl₂ in the presence of a base. researchgate.net

The Buchwald-Hartwig amination represents a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgresearchgate.net This reaction can be applied to this compound to introduce various amine substituents at the 7-position, further expanding its molecular diversity. The choice of palladium catalyst and ligand is crucial and depends on the specific amine coupling partner. wikipedia.org

While the aryl iodide is predominantly used as an electrophile, its potential for nucleophilic aromatic substitution is limited due to the strong C-I bond and the electron-rich nature of the benzene (B151609) ring.

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Aryl-THIQ |

| Sonogashira Coupling | Terminal Alkyne | (PPh₃)₂PdCl₂ / CuI | Et₃N | 7-Alkynyl-THIQ |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | 7-Amino-THIQ |

Transformations Involving the Tetrahydroisoquinoline Nitrogen Atom

The secondary amine nitrogen atom in the tetrahydroisoquinoline ring is a key nucleophilic center, readily undergoing reactions such as alkylation and acylation. These transformations are fundamental for modifying the compound's properties and for building more complex derivatives.

N-alkylation can be achieved by treating this compound with various alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Similarly, N-acylation is readily accomplished by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions introduce amide functionalities, which can alter the molecule's electronic and steric profile.

Table 2: Functionalization of the Nitrogen Atom

| Reaction Type | Reagent | Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Alkyl-7-iodo-1,2,3,4-tetrahydroisoquinoline |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 2-Acyl-7-iodo-1,2,3,4-tetrahydroisoquinoline |

Reactivity of the Saturated Carbocyclic Ring System

While the aryl iodide and the nitrogen atom are the most common sites for reaction, the saturated carbocyclic portion of the molecule also possesses distinct reactivity, particularly at the C1 position (α to the nitrogen).

The C1 position can be functionalized through oxidative cross-dehydrogenative coupling (CDC) reactions. researchgate.net These methods typically involve the in-situ formation of an N-acyl or N-aryl iminium ion intermediate by oxidation, which is then trapped by a nucleophile. nih.gov Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can promote the formation of this intermediate, which then reacts with a range of electron-rich nucleophiles. nih.gov Metal catalysts, such as those based on copper or iron, can also facilitate the C1 functionalization with nucleophiles like indoles or nitromethane. acs.orgacs.org These reactions provide a direct method for C(sp³)–H functionalization. nih.gov

Furthermore, the saturated ring can undergo oxidation to achieve rearomatization. For example, C4-functionalized isoquinolines can be synthesized from tetrahydroisoquinoline precursors using an oxidant like pyridine-N-oxide. nih.govacs.org This process points to the reactivity at the C4 position under specific oxidative conditions. The oxidation of the C1-N2 bond to form a 3,4-dihydroisoquinoline (B110456) is also a known transformation, often achieved with various oxidizing agents. clockss.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

The mechanisms of the key transformations involving this compound are understood through a combination of spectroscopic and computational studies, particularly for the widely used Suzuki-Miyaura reaction.

The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. harvard.edu For aryl iodides, the binding of the iodoarene to the palladium complex can be the first irreversible step. chemrxiv.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. libretexts.orgharvard.edu

Reductive Elimination : The two organic partners on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst. harvard.edu

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for studying these mechanisms. For instance, ³¹P NMR can be used to identify the palladium-phosphine catalyst resting states during the reaction. acs.org Low-temperature NMR has been used to identify key pre-transmetalation intermediates. libretexts.org Kinetic isotope effects (KIEs) determined by quantitative NMR analysis can reveal the rate-determining step of the catalytic cycle. chemrxiv.org

Computational approaches, particularly Density Functional Theory (DFT), provide deep insights into the reaction pathways. researchgate.netresearchgate.net DFT calculations can map the energy profiles of the catalytic cycle, characterize the geometries of transition states, and explain the influence of ligands and substrates on reactivity. researchgate.netresearchgate.net Such studies have been instrumental in refining the understanding of the Suzuki-Miyaura reaction, confirming the sequence of elementary steps and elucidating the role of the base and ligands in the transmetalation process.

Sophisticated Spectroscopic and Analytical Characterization of 7 Iodo 1,2,3,4 Tetrahydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 7-Iodo-1,2,3,4-tetrahydroisoquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum reveals the number of chemically distinct protons and their connectivity. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring. The introduction of the iodine atom at the C7 position significantly influences the chemical shifts of the adjacent aromatic protons (H-6 and H-8) due to its electronic effects. The aliphatic region would display signals for the three methylene (B1212753) groups (-CH₂-) and the N-H proton of the heterocyclic ring. These aliphatic protons typically appear as complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would exhibit nine distinct signals. The most notable feature is the signal for the carbon atom directly bonded to the iodine (C-7), which experiences a significant upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic and aliphatic carbons provide further confirmation of the structure.

While specific experimental data for this compound is not broadly published, the expected chemical shifts can be inferred from data on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), and related derivatives. chemicalbook.comchemicalbook.comresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound Below is a table of predicted NMR chemical shifts (in ppm) based on the analysis of the parent compound and substituent effects.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~4.0 | ~45 |

| N2 (NH) | Variable (broad) | - |

| C3 | ~3.1 | ~28 |

| C4 | ~2.8 | ~42 |

| C4a | - | ~135 |

| C5 | ~7.0 | ~128 |

| C6 | ~7.4 | ~135 |

| C7 | - | ~92 |

| C8 | ~6.8 | ~129 |

| C8a | - | ~133 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₉H₁₀IN), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The monoisotopic mass of this compound is 258.98579 g/mol . epa.gov HRMS analysis would confirm this value to within a few parts per million (ppm), providing strong evidence for the correct elemental formula.

Furthermore, mass spectrometry reveals the compound's fragmentation pattern under ionization. The molecular ion peak [M]⁺ would be prominent. Common fragmentation pathways for tetrahydroisoquinolines involve the cleavage of the heterocyclic ring. A characteristic fragment corresponds to the loss of a hydrogen atom to form a stable iminium ion at m/z 132 for the non-iodinated parent compound. nist.gov For the 7-iodo derivative, key fragments would include the molecular ion at m/z 259, a fragment from the loss of the iodine atom (m/z 132), and other fragments arising from the breakdown of the tetrahydroisoquinoline core.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀IN | epa.govncats.io |

| Average Mass | 259.09 g/mol | epa.gov |

| Monoisotopic Mass | 258.98579 g/mol | epa.gov |

| Predicted [M+H]⁺ | 301.96728 m/z | uni.lu* |

Note: The predicted [M+H]⁺ value is for a related iodo-quinoline structure and serves as an example of data obtained.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing confirmation of functional groups.

For this compound, the IR spectrum would show characteristic absorption bands. nih.gov

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Stronger bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-I Stretch: A band in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300 - 3500 | Secondary amine stretch |

| C-H (aromatic) | 3000 - 3100 | Aromatic C-H stretch |

| C-H (aliphatic) | 2850 - 2970 | Aliphatic C-H stretch |

| C=C (aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-N | 1250 - 1350 | C-N stretch |

| C-I | < 600 | Carbon-Iodine stretch |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Radioanalytical Techniques for Radioligand Purity and Specific Activity Determination (relevant for radioiodinated derivatives)

When this compound is used as a precursor for radioligands, radioanalytical techniques are essential for quality control. This involves replacing the stable iodine atom with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.gov

Radiochemical Purity: It is crucial to ensure that the final product is free from the non-radioactive precursor and any other radiolabeled impurities. High-Performance Liquid Chromatography (HPLC), coupled with a radiation detector, is the standard method for determining radiochemical purity. nih.gov A successful synthesis yields a product with high radiochemical purity, often exceeding 98%. nih.gov

Specific Activity: This is a measure of the radioactivity per unit mass or mole of a compound (e.g., in GBq/µmol or mCi/µmol). nih.gov It is a critical parameter for quantitative receptor binding assays and in vivo imaging, as it determines the signal intensity and the potential for pharmacological effects. The specific activity is determined by quantifying the total radioactivity (using techniques like liquid scintillation counting or a dose calibrator) and the total mass of the compound (often via UV absorbance in HPLC compared to a standard curve). nih.govegyankosh.ac.in The synthesis of a related radiotracer, [¹²³I]ITIC, resulted in a specific activity greater than 1.5 GBq/μmol. nih.gov These radioanalytical methods ensure that the radiolabeled version of the compound is suitable for its intended sensitive applications. wikipedia.orgiaea.org

Research Applications of 7 Iodo 1,2,3,4 Tetrahydroisoquinoline As a Synthetic Building Block and Chemical Probe

Precursor and Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a structural motif present in a wide array of biologically active natural products. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized THIQ building blocks. 7-Iodo-1,2,3,4-tetrahydroisoquinoline, with its iodine substituent, is a key intermediate that allows for the introduction of various functionalities through cross-coupling reactions. This is particularly useful in the construction of aporphine (B1220529) and spirocyclic tetrahydroisoquinoline alkaloids. nih.govacs.org

For instance, palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, can be employed to form new carbon-carbon bonds at the 7-position of the THIQ ring. This strategy has been pivotal in the synthesis of natural product analogues. nih.gov The iodine atom serves as a versatile handle for late-stage functionalization, enabling the synthesis of diverse derivatives from a common intermediate. The ability to introduce complexity late in a synthetic sequence is a highly desirable feature in modern organic synthesis, facilitating the exploration of structure-activity relationships.

Design and Chemical Synthesis of Novel Tetrahydroisoquinoline-Based Chemical Libraries

The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. tandfonline.comresearchgate.net Consequently, the design and synthesis of THIQ-based chemical libraries are of significant interest for drug discovery. This compound serves as a valuable starting material for generating such libraries.

The general approach involves utilizing the reactivity of the iodine atom to introduce a wide range of substituents at the 7-position. This can be achieved through various metal-catalyzed cross-coupling reactions, allowing for the systematic variation of the chemical space around the THIQ core. organic-chemistry.org For example, by reacting this compound with a diverse set of boronic acids (Suzuki coupling) or organostannanes (Stille coupling), a library of 7-aryl or 7-heteroaryl substituted THIQs can be rapidly assembled. nih.gov Furthermore, the secondary amine of the THIQ ring can be functionalized to introduce additional points of diversity. This combinatorial approach enables the creation of large and diverse libraries of novel compounds for high-throughput screening and the identification of new bioactive molecules. mdpi.comnih.gov

Development of Radiolabeled Probes for In Vitro and Preclinical Biological Research

The iodine atom in this compound makes it an ideal precursor for the synthesis of radioiodinated probes for biological research. Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, are widely used in single-photon emission computed tomography (SPECT) and in vitro binding assays. The synthesis of these radiolabeled probes typically involves the replacement of the stable iodine atom with a radioactive isotope. nih.gov

An example of a structurally related radiolabeled probe is 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)], which has been evaluated as an imaging agent for prostate cancer. nih.govresearchgate.net This highlights the utility of iodo-substituted tetrahydroisoquinolines in developing new diagnostic tools. The preparation of such radiotracers often utilizes methods like the IODO-GEN method, which facilitates electrophilic radioiodination. nih.govresearchgate.net The resulting radiolabeled compounds can then be used to study the biodistribution, target engagement, and pharmacokinetics of the parent molecule in preclinical models. nih.gov

Applications in Cellular Uptake and Distribution Studies in Model Systems

Radiolabeled probes derived from this compound are valuable tools for investigating the cellular uptake and distribution of THIQ-based compounds in various model systems. nih.govplos.org By tracking the radioactivity, researchers can visualize and quantify the accumulation of the compound in different tissues and organs. nih.govresearchgate.net

For example, biodistribution studies in mice using radioiodinated compounds have shown varying uptake in organs such as the kidneys, heart, lungs, and liver. nih.gov These studies provide crucial information about the in vivo fate of a compound, helping to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is essential for the preclinical evaluation of new drug candidates. nih.govresearchgate.net Confocal laser scanning microscopy and flow cytometry are other techniques that can be employed to study the cellular uptake of fluorescently-tagged or radiolabeled THIQ derivatives in cell lines. plos.org

Role in Early-Stage Mechanistic Biological Investigations (excluding human clinical data)

Beyond its use as a synthetic building block, this compound and its derivatives play a role in early-stage mechanistic studies to elucidate the biological activities of the THIQ scaffold.

In Vitro Antimycobacterial Activity and Structure-Activity Relationship (SAR) Studies

Some tetrahydroisoquinoline alkaloids have demonstrated inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Synthetic derivatives of THIQ, including those that could be derived from this compound, are synthesized and evaluated for their antimycobacterial potential. These studies aim to establish a structure-activity relationship (SAR), which helps in understanding how different substituents on the THIQ core influence biological activity. For instance, research has shown that certain THIQ derivatives can inhibit the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall. nih.gov The ability to systematically modify the THIQ scaffold, for which this compound is a key starting material, is crucial for optimizing potency and selectivity against mycobacterial targets.

Ligand Design for Receptor Binding Assays (e.g., fibrinogen receptor antagonists)

The THIQ moiety is a recognized pharmacophore for various receptors, and its derivatives are designed and synthesized to act as ligands in receptor binding assays. nih.govnih.gov An important example is the development of fibrinogen receptor (glycoprotein IIb/IIIa) antagonists. Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been synthesized and shown to exhibit antiplatelet aggregation activity by blocking the binding of fibrinogen to its receptor. nih.gov The 7-iodo precursor can be converted to the corresponding 7-carboxylic acid derivative, which then serves as a mimic of the arginine residue in the recognition sequence. These binding assays are critical for identifying and characterizing new therapeutic agents that can prevent blood clot formation.

Table of Research Findings for this compound and its Derivatives

| Application Area | Specific Use | Key Findings | Relevant Compounds |

|---|---|---|---|

| Total Synthesis | Precursor for natural product analogues | The iodine atom allows for late-stage functionalization via cross-coupling reactions. | Aporphine and spirocyclic tetrahydroisoquinoline alkaloids |

| Chemical Libraries | Scaffold for combinatorial synthesis | Enables rapid generation of diverse 7-substituted THIQ libraries for screening. | 7-Aryl and 7-heteroaryl THIQ derivatives |

| Radiolabeled Probes | Precursor for radioiodinated tracers | Used to synthesize probes for SPECT imaging and in vitro assays. | [¹²³I]iodo-THIQ derivatives, ITIC(OH) |

| Cellular Uptake Studies | Tracer for biodistribution analysis | Allows visualization and quantification of compound accumulation in tissues. | Radioiodinated THIQ probes |

| Antimycobacterial Research | SAR studies for new anti-TB agents | Derivatives inhibit key bacterial enzymes like MurE ligase. | Substituted THIQ alkaloids |

| Receptor Binding | Ligand design for specific receptors | Serves as a scaffold for developing receptor antagonists. | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid derivatives |

Explorations in Neurochemical Research and Model Systems

The strategic placement of an iodine atom at the 7th position of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold endows the molecule with unique properties that are highly valuable in neurochemical research. While extensive research focusing exclusively on this compound is not widely available in public literature, its significance as a synthetic building block and a chemical probe can be inferred from studies on closely related iodinated THIQ derivatives. These studies underscore the utility of the carbon-iodine bond for introducing radiolabels and for serving as a reactive handle in the synthesis of more complex molecules targeting neurological systems.

The primary application of iodinated compounds in neurochemical research is in the development of radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom, particularly radioactive isotopes like ¹²³I and ¹²⁵I, serves as a readily detectable tag. This allows researchers to non-invasively study the distribution and density of specific neuroreceptors, transporters, and enzymes within the living brain. Although direct neurochemical imaging studies with this compound are not prominent, the investigation of analogous structures provides a clear blueprint for its potential applications.

For instance, derivatives of tetrahydroisoquinoline are known to interact with various components of the central nervous system, including dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of neurological and psychiatric disorders. nih.govnih.govnih.govnih.gov The synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines has been explored to develop probes for dopamine receptor ligands. nih.govresearchgate.net The core THIQ structure is a recognized pharmacophore, and the introduction of an iodine atom at the 7-position offers a site for modification or for direct use in radiolabeling to create specific imaging agents.

Research into related compounds, such as 8-[¹²³I]iodo-l-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)], highlights the potential of radioiodinated THIQ derivatives as imaging probes. nih.govnih.govresearchgate.net While developed for cancer imaging, the principles of its synthesis and detection are directly translatable to neurochemical research. The study demonstrated that the radioiodinated THIQ derivative could be produced with high radiochemical yield and purity, a critical requirement for any clinical imaging agent. nih.govnih.gov

The table below summarizes key findings from research on related iodinated and non-iodinated tetrahydroisoquinoline derivatives, illustrating the potential applications of this compound in neurochemical research.

| Compound/Derivative Class | Research Focus | Model System | Key Findings |

| 4-Aryl-1,2,3,4-tetrahydroisoquinolines | Development of Dopamine Receptor Ligands | Cerebral striatal membranes | Newly synthesized derivatives bound to dopamine receptors with moderate affinity, serving as a starting point for new ligands. nih.govresearchgate.net |

| 8-[¹²³I]iodo-l-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)] | Imaging Probe Development | Human prostate cancer cells (PC-3 and DU-145) | The radioiodinated compound showed high and specific accumulation in tumor cells, indicating its potential as an imaging agent. nih.govnih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Antidepressant-like Effects | Rat models (Forced Swim Test, Chronic Mild Stress) | TIQ demonstrated antidepressant-like effects comparable to imipramine, activating monoaminergic systems. nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Antidepressant-like Activity | Mouse models (Forced Swim Test, Tail Suspension Test) | 1MeTIQ showed significant antidepressant-like effects, suggesting its potential for depression therapy. |

These examples collectively suggest that this compound is a promising, albeit under-explored, candidate for the development of novel neurochemical probes. Its utility lies in its potential for radiolabeling, enabling the in vivo study of neurochemical pathways and receptor systems. Further research into the synthesis and evaluation of radiolabeled this compound and its derivatives could provide valuable tools for understanding the molecular basis of neurological diseases.

Computational and Theoretical Studies of 7 Iodo 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Iodo-1,2,3,4-tetrahydroisoquinoline. nih.gov Methods such as B3LYP functional with various basis sets are commonly employed to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.net

For the THIQ scaffold, these calculations help identify the most stable conformers and the energy barriers between them. researchgate.net The introduction of the iodine atom at the 7-position is expected to significantly influence the molecule's electronic landscape. DFT calculations can precisely map this influence. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis reveals details about charge distribution and hyperconjugative interactions within the molecule. researchgate.net These quantum chemical descriptors are not merely theoretical; they have been successfully used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of THIQ derivatives with their biological activity. nih.gov For instance, descriptors like water-accessible surface area have shown a high correlation with the tumor-specificity of certain THIQ derivatives. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations for a THIQ Derivative This table contains illustrative data typical for this type of analysis.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability nih.gov |

| Dipole Moment | ~2.5 D | Measures molecular polarity |

| Electron Affinity | 1.4 eV | Energy released when an electron is added |

| Ionization Potential | 6.1 eV | Energy required to remove an electron |

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand like this compound interacts with a biological macromolecule, typically a protein target. unesp.brnih.gov These methods are crucial in structure-based drug design for identifying potential binding modes and estimating binding affinity. biointerfaceresearch.com

Molecular Docking: This process predicts the preferred orientation of the ligand when bound to a receptor. For the THIQ scaffold, docking studies have been performed against numerous targets, including Deoxyribonuclease I (DNase I), E. coli DNA gyrase B, and the CD44 hyaluronan-binding domain. nih.govnih.govrug.nl In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand is then computationally placed into the active site of the protein, and a scoring function estimates the binding affinity (e.g., in kcal/mol). nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. nih.gov For example, docking studies of THIQ derivatives with DNase I identified crucial interactions with residues like Glu 39, His 134, and Tyr 211. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of both the protein and the ligand. utupub.fi These simulations, often run for durations like 100 nanoseconds, can confirm whether the interactions predicted by docking are maintained. nih.govnih.gov Analysis of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps to evaluate the stability of the complex and the flexibility of different parts of the protein. nih.govnih.gov MD simulations have been instrumental in validating the binding of THIQ derivatives to targets like the sigma-2 receptor and the influenza PAN endonuclease. nih.govresearchgate.net

Table 2: Representative Molecular Docking and MD Simulation Results This table contains illustrative data typical for this type of analysis.

| Parameter | Representative Value/Finding | Target Protein Example |

|---|---|---|

| Docking Score | -8.5 kcal/mol | DNA Gyrase B nih.gov |

| Key Interacting Residues | Asp73, Gly77, Thr165 | DNA Gyrase B nih.gov |

| MD Simulation Length | 100 ns | General Protocol nih.govnih.gov |

| Protein RMSD | Stable around 2.5 Å | Indicates complex stability nih.gov |

| Ligand RMSD | Stable around 1.0 Å | Indicates stable ligand binding pose nih.gov |

In Silico Prediction of Physicochemical and ADME Properties

In silico tools are widely used in early drug discovery to predict the physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net This process helps to identify molecules with favorable drug-like characteristics before committing to costly synthesis and experimental testing. researchgate.netresearchgate.net Quantitative Structure-Property Relationship (QSPR) models are often developed using large datasets to predict properties from molecular structure. nih.govnih.gov

For this compound, various parameters can be calculated. Key physicochemical properties include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the aqueous solubility (logS). nih.gov Other important properties are molecular weight (MW), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These descriptors are often evaluated against established guidelines for drug-likeness.

ADME properties can also be predicted. Models can estimate human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with transporters like P-glycoprotein. mdpi.com For example, studies on similar scaffolds have used bioavailability radar plots to quickly visualize the drug-likeness of a compound based on six key physicochemical properties. mdpi.com Predictions can also be made about which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. mdpi.com

Table 3: Predicted Physicochemical and ADME Properties for this compound This table contains illustrative data based on computational models like those described in the sources. nih.govmdpi.com

| Property | Predicted Value/Class | Implication |

|---|---|---|

| Molecular Weight | ~259.1 g/mol | Falls within typical drug-like range |

| logP | ~2.8 - 3.2 | Indicates moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | ~28-32 Ų | Suggests good potential for cell permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Potential for CNS activity mdpi.com |

Computational Design of Novel this compound Derivatives

Computational chemistry is a cornerstone of modern medicinal chemistry, enabling the rational design of novel molecules with improved potency, selectivity, or other desired properties. nih.govnih.gov Starting with a core scaffold like this compound, various computational strategies can be employed to design new derivatives.

One powerful technique is computational combinatorial chemistry , where vast virtual libraries of derivatives are generated by systematically adding different chemical groups at various positions on the scaffold. rug.nl These libraries, which can contain hundreds of thousands of molecules, can then be filtered based on predicted drug-like properties (as in section 6.3) and screened against a biological target using molecular docking. rug.nl

Structure-guided design uses the 3D structure of a ligand-protein complex to guide modifications. researchgate.net By observing how the parent molecule fits into the binding site, chemists can design new derivatives that make additional favorable interactions or displace unfavorable ones, with the goal of improving binding affinity. researchgate.net Strategies like fragment growing (extending a core fragment to reach new pockets) and bioisosteric replacement (swapping functional groups for others with similar properties) are common. researchgate.netnih.gov

Pharmacophore modeling is another key approach. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By analyzing known active molecules, a pharmacophore can be created and used to screen virtual libraries for new compounds that match the model, including novel derivatives of the 7-iodo-THIQ scaffold. rug.nl These design strategies have been successfully applied to the THIQ core to develop potential inhibitors for targets like PDE4 and influenza virus PAN endonuclease. researchgate.netnih.gov

Future Directions and Unaddressed Research Questions in 7 Iodo 1,2,3,4 Tetrahydroisoquinoline Chemistry

Innovation in Retrosynthetic Strategies and Catalyst Development

The future development of novel analogs based on the 7-iodo-1,2,3,4-tetrahydroisoquinoline scaffold hinges on the innovation of its synthesis. Traditional methods for constructing the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, remain fundamental. nih.govnih.gov However, significant opportunities exist for the development of more efficient, stereoselective, and sustainable synthetic routes.

A key unaddressed question is the development of a highly efficient, asymmetric synthesis of this compound itself. While syntheses for derivatives have been reported, direct and enantioselective routes to the parent compound are not well-established. Future research could focus on developing novel chiral catalysts, such as ruthenium or iridium complexes, for the asymmetric transfer hydrogenation of a 7-iodo-3,4-dihydroisoquinoline (B11857820) precursor. nih.gov Another promising avenue is the exploration of biocatalysis, employing engineered enzymes like norcoclaurine synthases that could potentially accept halogenated phenylethylamines as substrates to produce the chiral THIQ core with high enantiopurity. mdpi.com

Furthermore, retrosynthetic strategies that diverge from classical approaches are highly desirable. For instance, a strategy involving the Larock isoquinoline (B145761) synthesis starting from an appropriately substituted ortho-iodo imine could provide a novel entry point to this scaffold. nih.gov The development of catalysts that can tolerate the iodo-substituent while promoting efficient cyclization under mild conditions is a significant challenge that warrants investigation.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of this compound

| Catalyst Type | Potential Reaction | Key Research Question |

| Chiral Ruthenium Complexes | Asymmetric Transfer Hydrogenation | Optimization of ligand design for high enantioselectivity with the iodo-substituted substrate. |

| Engineered Norcoclaurine Synthase | Biocatalytic Pictet-Spengler Reaction | Expanding substrate scope to include 3-iodophenylethylamine derivatives. |

| Chiral Brønsted Acids | Asymmetric Pictet-Spengler Reaction | Development of acids that can effectively catalyze the cyclization of less-activated iodo-substituted substrates. |

| Palladium/Norbornene Catalysis | Catellani-type Reactions | Can a one-pot reaction sequence be designed to build the substituted benzene (B151609) ring and cyclize to the THIQ core? |

Exploration of Novel Chemical Transformations and Derivatization Patterns

The true synthetic utility of this compound lies in its potential for derivatization at the C-7 position. The carbon-iodine bond is an ideal linchpin for a variety of palladium-catalyzed cross-coupling reactions, which could generate vast libraries of novel compounds. rsc.org However, the systematic exploration of these transformations on the 7-iodo-THIQ scaffold remains a significant area for future research.

Key unaddressed questions revolve around the scope and limitations of reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination on this specific substrate. While these reactions are well-established, their application to 7-iodo-THIQ could present unique challenges, such as catalyst inhibition by the basic nitrogen atom of the THIQ ring. Future work should focus on optimizing reaction conditions and developing robust catalyst systems, potentially utilizing specialized ligands that are resistant to amine coordination, to efficiently couple a wide range of boronic acids, terminal alkynes, and amines at the C-7 position.

Beyond standard cross-coupling, the exploration of other novel transformations is warranted. This could include carbonylation reactions to introduce ketone or ester functionalities, cyanation reactions to install a nitrile group, or direct C-H activation at other positions on the aromatic ring, using the iodo-group as a directing element. Derivatization of the secondary amine at the N-2 position in concert with C-7 functionalization would provide access to a rich three-dimensional chemical space.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of synthetic discoveries from the laboratory to larger-scale production or for the rapid generation of compound libraries can be greatly facilitated by modern technologies such as flow chemistry and automated synthesis. The integration of these methodologies into the chemistry of this compound is a promising yet unexplored future direction.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers advantages in terms of safety, scalability, and precise control over reaction parameters. A significant research question is how to adapt the synthesis and derivatization of 7-iodo-THIQ to a flow-based system. For example, a flow-microreactor-mediated synthesis could allow for the rapid and efficient production of functionalized THIQs from lithiated intermediates, where precise temperature control is crucial. thieme.de

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses, enabling the high-throughput synthesis of libraries of analogs. chemrxiv.org A future goal would be to develop a fully automated platform for the derivatization of 7-iodo-THIQ. This would involve immobilizing the scaffold on a solid support or using a tag-based strategy to facilitate purification after each reaction step. Such a system could be programmed to perform a variety of cross-coupling reactions in parallel, rapidly generating a diverse library of compounds for biological screening.

Table 2: Potential Applications of Modern Synthesis Technologies for this compound

| Technology | Application | Key Research Question |

| Flow Chemistry | Synthesis of the THIQ core | Can a continuous process be developed for the Pictet-Spengler or Bischler-Napieralski reaction to produce 7-iodo-THIQ? |

| Flow Chemistry | Derivatization via cross-coupling | How can catalyst leaching and reactor fouling be minimized when performing palladium-catalyzed reactions in flow? |

| Automated Synthesis | Library generation | What is the most effective strategy for the automated parallel synthesis and purification of a 7-iodo-THIQ-based library? |

| Machine Learning | Reaction optimization | Can machine learning algorithms be used to predict the optimal conditions for various derivatization reactions on the 7-iodo-THIQ scaffold? |

Development of Advanced Probes for Chemical Biology Applications

Chemical probes are essential tools for dissecting complex biological processes. This compound has already been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the biosynthesis of adrenaline. drugbank.com This provides a solid foundation for the development of more advanced chemical biology probes based on this scaffold.

A significant unaddressed research question is whether the 7-iodo-THIQ scaffold can be adapted to target other proteins. The development of photoaffinity labels, by incorporating a photolabile group, could be used to identify the direct binding partners of these compounds in a cellular context. Furthermore, the iodine atom itself presents an opportunity for the development of radiolabeled probes. For instance, the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) could enable the use of these compounds in single-photon emission computed tomography (SPECT) or as radiotracers in biodistribution studies. nih.gov

Another avenue of exploration is the development of fluorescent probes. This could be achieved by attaching a fluorophore to the THIQ scaffold, either at the C-7 position via a cross-coupling reaction or at the N-2 position. Such probes would allow for the visualization of the subcellular localization of the compound and its target proteins using fluorescence microscopy.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The most profound insights into the structure-activity relationships and reaction mechanisms related to this compound will come from synergistic approaches that combine synthetic chemistry with advanced spectroscopic and computational techniques. While some computational and spectroscopic data for THIQ derivatives exist, a comprehensive, integrated study focused on the 7-iodo variant is lacking. researchgate.netnih.gov

Future research should aim to build detailed computational models of 7-iodo-THIQ and its derivatives. Density functional theory (DFT) calculations can be used to predict spectroscopic properties (such as NMR chemical shifts), probe electronic structure, and model reaction transition states, providing a deeper understanding of reactivity. researchgate.net Molecular dynamics simulations can be used to study the conformational landscape of these molecules and their interactions with biological macromolecules, such as enzymes or receptors.

These computational models should be validated and refined through rigorous spectroscopic analysis. Advanced NMR techniques can be used to elucidate the three-dimensional structure and dynamics of novel derivatives in solution. When crystals can be obtained, X-ray crystallography provides definitive information about the solid-state structure. researchgate.net The combination of these techniques, as has been demonstrated in the study of its complex with PNMT, is powerful. drugbank.com By integrating synthetic efforts to create novel analogs with detailed spectroscopic and computational characterization, a comprehensive understanding of the chemical and biological properties of the this compound scaffold can be achieved, paving the way for its application in medicine and materials science.

常见问题

Q. What are the common synthetic routes for 7-Iodo-1,2,3,4-tetrahydroisoquinoline, and how are iodination steps optimized?

- Methodological Answer : The synthesis of this compound typically involves cyclization or electrophilic aromatic substitution. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Precursor compounds like 7-amino or 7-nitro derivatives are often iodinated before cyclization to ensure regioselectivity . Optimization includes monitoring reaction kinetics via TLC or HPLC to minimize byproducts. Solvent polarity and catalyst choice (e.g., Lewis acids) also influence yield .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., iodination at C7) and ring conformation.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for analogous tetrahydroisoquinoline derivatives (e.g., 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from the iodine atom .

Q. What are the key considerations for purity assessment in this compound synthesis?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water mobile phase. Residual solvents (e.g., DMF, THF) are quantified by GC-MS. Impurity profiling includes stress testing (heat, light, pH variation) to identify degradation products .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing thermal uniformity. For example, cyclocondensation of iodoaniline precursors with aldehydes under microwave conditions (100–150°C, 300 W) improves yields by 15–20% compared to conventional heating . This method also minimizes side reactions like dehalogenation, which is critical for iodine-containing intermediates .

Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., anti-proliferative activity) often arise from model-specific factors. For example:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., colorectal vs. glioblastoma) to identify selective toxicity .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in certain models .

- Structural Analog Comparison : Compare 7-iodo derivatives with methoxy or nitro analogs to isolate electronic effects of iodine on receptor binding .

Q. How does the 7-iodo substituent influence the electronic and steric properties of tetrahydroisoquinoline?

- Methodological Answer : The iodine atom at C7 introduces steric bulk and electron-withdrawing effects, altering reactivity:

- Electrophilic Substitution : Iodine directs further substitutions to meta positions, verified via DFT calculations .

- Biological Interactions : The iodine’s van der Waals radius enhances hydrophobic interactions in receptor pockets (e.g., opioid receptors), as seen in iodinated amino acid imaging agents .

- Spectroscopic Signatures : UV-Vis spectra show redshifted absorption peaks (Δλ ≈ 10–15 nm) compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。